

In Vivo Application of XCT-790 in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *ERR α Inverse Agonist 1*

Cat. No.: *B15145478*

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Introduction

XCT-790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERR α), a key regulator of cellular energy homeostasis and mitochondrial biogenesis.[1][2] While initially developed as a specific inhibitor of ERR α , subsequent research has revealed a dual mechanism of action. XCT-790 also acts as a powerful mitochondrial uncoupler, leading to the rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), independent of its effects on ERR α . [1][3] This multifaceted activity makes XCT-790 a valuable tool for investigating cellular metabolism and a potential therapeutic agent in various diseases, particularly cancer.

These application notes provide a comprehensive overview of the in vivo application of XCT-790 in mouse models, including detailed experimental protocols, a summary of quantitative data from preclinical studies, and a visualization of the key signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from various in vivo studies using XCT-790 in mouse xenograft models.

Table 1: Tumor Growth Inhibition in Xenograft Mouse Models

Cancer Type	Mouse Strain	Cell Line	Dosage and Administration	Treatment Duration	Tumor Volume/Weight Reduction	Reference
Pancreatic Cancer	BALB/c nude	PaTu8988	2.5 mg/kg, intraperitoneal (IP), 3 times/week	4 weeks	Significantly reduced tumor size and weight compared to control. [1]	[1]
Triple-Negative Breast Cancer	Nude mice	MDA-MB-231	Not specified	35 days	Tumor volume in the XCT-790 group ($292 \pm 87.1 \text{ mm}^3$) was significantly smaller than the control group ($941 \pm 154 \text{ mm}^3$).	
Adrenocortical Carcinoma	Immunocompromised mice	H295R	2.5 mg/kg	21 days	Significant reduction in tumor growth and mass.	[4]
Endometrial Cancer	BALB/c mice	Not specified	4 mg/kg, intravenous (IV), every three days	3 weeks	Significantly inhibited tumor growth.[2]	[2]

Table 2: Pharmacokinetic Parameters of an ERR α Antagonist (Compound A, structurally related to XCT-790)

Dosage	Cmax (6 hours)	AUC (0-48 hours)	Plasma Concentration (at 24 hours)	Mouse Strain	Reference
15 mg/kg	0.13 $\mu\text{mol/L}$	3.5 $\mu\text{mol} \times \text{hours} / \text{L}$	~20 ng/mL	Ovariectomized athymic nude	[5]
30 mg/kg	0.21 $\mu\text{mol/L}$	4.1 $\mu\text{mol} \times \text{hours} / \text{L}$	~20 ng/mL	Ovariectomized athymic nude	[5]

Experimental Protocols

Formulation of XCT-790 for In Vivo Administration

This protocol describes the preparation of XCT-790 for intraperitoneal (IP) injection in mice.

Materials:

- XCT-790 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of XCT-790 in 100% DMSO. For example, a 10 mM stock solution.
 - Warm the vial gently at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.

- Working Solution Preparation (for injection):
 - On the day of injection, dilute the XCT-790 stock solution with sterile PBS to the final desired concentration.
 - Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%) to avoid toxicity. One study mentions using a solution of 10 mM DMSO as the vehicle.^[6] Another common approach is to prepare the final dilution in a vehicle such as DMSO in PBS.^[6]
 - Example Calculation for a 2.5 mg/kg dose:
 - For a 20g mouse, the required dose is 0.05 mg.
 - If the final injection volume is 100 μ L, the required concentration is 0.5 mg/mL.
 - Prepare the working solution accordingly by diluting the DMSO stock in sterile PBS.
- Vehicle Control:
 - Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the drug solution.

Administration of XCT-790 in a Xenograft Mouse Model

This protocol outlines the general procedure for administering XCT-790 to mice bearing subcutaneous tumors.

Animal Model:

- Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used for xenograft studies.
- Tumor cells (e.g., 2×10^6 PaTu8988 cells) are injected subcutaneously into the flank of the mice.^[1]

Procedure:

- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a palpable size (e.g., ~200 mm³).
 - Monitor tumor volume regularly using calipers (Volume = $1/2 \times \text{length} \times \text{width}^2$).
- Randomization:
 - Randomize mice into treatment and control groups.
- Administration:
 - Administer XCT-790 or the vehicle control via intraperitoneal (IP) injection.
 - Dosage and frequency will vary depending on the study design (e.g., 2.5 mg/kg, 3 times a week).^[1]
- Monitoring:
 - Monitor the body weight of the mice regularly to assess for any signs of toxicity.
 - Continue to measure tumor volume throughout the treatment period.
- Endpoint:
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

XCT-790 exerts its biological effects through two primary, interconnected mechanisms.

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Caption: Dual mechanisms of XCT-790 action.

- **ERRα Inhibition:** As an inverse agonist, XCT-790 binds to ERRα and disrupts its interaction with coactivators like PGC-1α.[1] This leads to the downregulation of ERRα target genes involved in mitochondrial biogenesis and function. In some cancer models, this inhibition has been shown to suppress the MEK/ERK signaling pathway and pathways related to cancer stem cells, such as Wnt and STAT3.
- **Mitochondrial Uncoupling:** Independent of its effects on ERRα, XCT-790 acts as a potent mitochondrial uncoupler, likely functioning as a proton ionophore.[3] This dissipates the mitochondrial membrane potential, leading to a rapid decrease in cellular ATP levels.[2] The resulting increase in the AMP:ATP ratio robustly activates AMPK, a central regulator of cellular energy homeostasis.[2] AMPK activation, in turn, leads to the inactivation of the mTORC1 signaling pathway, a key promoter of cell growth and proliferation.[2]

Additionally, studies have shown that XCT-790 can activate other stress-responsive signaling pathways, including the MAPK (p38 and JNK), PI3K/Akt, and NF-κB pathways, which can contribute to its anti-cancer effects, including the induction of apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of XCT-790 in a mouse xenograft model.

```
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endpoint; endpoint -> euthanasia; euthanasia -> analysis; analysis -> end; }
```

Caption: In vivo xenograft study workflow.

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- To cite this document: BenchChem. [In Vivo Application of XCT-790 in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15145478#in-vivo-application-of-xct-790-in-mouse-models>]

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